2-Chloro-1-(5-methylfuran-3-yl)ethanone
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Overview
Description
2-Chloro-1-(5-methylfuran-3-yl)ethanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as furanone C-30 and is a member of the furanone family of compounds. The unique structure of this compound makes it an interesting molecule to study, and it has been the focus of many research studies in recent years.
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Chloro-1-(5-methylfuran-3-yl)ethanone derivatives have been synthesized and evaluated for their antimicrobial activity. The reaction of related furanic compounds with carbohydrazides or chloroethanones yielded a variety of derivatives, including pyrazoles and oximes. Some of these compounds exhibited significant antimicrobial activity against various fungal and bacterial species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Corrosion Inhibition
Derivatives of this compound, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been studied as corrosion inhibitors for mild steel in corrosive environments. These studies indicate that such compounds can significantly inhibit corrosion, offering a promising approach for protecting metal surfaces in industrial applications (Jawad et al., 2020).
Biomass Conversion
Research on the catalytic reduction of biomass-derived furanic compounds, including those related to this compound, has been conducted to explore their conversion into valuable chemicals and fuels. These studies focus on the hydrogenation reactions of furanic compounds to produce alcohols and other reduced forms, contributing to the development of sustainable chemical processes (Nakagawa, Tamura, & Tomishige, 2013).
Mechanism of Action
Target of Action
Many organic compounds, including those with furan rings, can interact with various enzymes, receptors, or other proteins in the body. The specific targets of “2-Chloro-1-(5-methylfuran-3-yl)ethanone” would depend on its exact structure and properties .
Mode of Action
The compound could interact with its targets by binding to them, potentially altering their function. This could lead to changes in cellular processes, depending on the role of the target .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its targets. This could lead to downstream effects on cellular functions and processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, solubility, stability, and the route of administration. These properties would influence its bioavailability and its ability to reach its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-chloro-1-(5-methylfuran-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGAYUGSJLRESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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